Cobalt-Tetramethoxyphenylporphyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

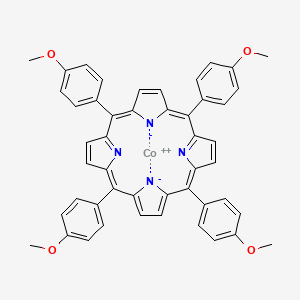

Cobalt tetramethoxyphenylporphyrin is an organometallic compound with the chemical formula C48H36CoN4O4 . It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems. Cobalt tetramethoxyphenylporphyrin is known for its deep red or purple color and its ability to dissolve in common organic solvents like chloroform and dichloromethane . This compound is widely used in chemical research, particularly as a catalyst in organic synthesis reactions .

Wissenschaftliche Forschungsanwendungen

Cobalt tetramethoxyphenylporphyrin has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

The primary targets of Cobalt Tetramethoxyphenylporphyrin are protons and water molecules . It is used as a catalyst in electrochemical reactions, specifically for the reduction of protons or water .

Mode of Action

Cobalt Tetramethoxyphenylporphyrin interacts with its targets (protons or water molecules) through an electrochemical process . It facilitates the reduction of these targets, leading to the production of hydrogen .

Biochemical Pathways

The main biochemical pathway affected by Cobalt Tetramethoxyphenylporphyrin is the hydrogen evolution pathway . By catalyzing the reduction of protons or water, it promotes the production of hydrogen, a clean and renewable energy source .

Result of Action

The molecular effect of Cobalt Tetramethoxyphenylporphyrin’s action is the production of hydrogen through the reduction of protons or water

Action Environment

The efficacy and stability of Cobalt Tetramethoxyphenylporphyrin can be influenced by environmental factors such as the pH of the solution it is in . For instance, it has been shown to exhibit better activity in neutral buffered aqueous solution (pH 7.0) compared to an acetic acid solution .

Biochemische Analyse

Biochemical Properties

Cobalt tetramethoxyphenylporphyrin plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons and promoting redox reactions. One of the key interactions of cobalt tetramethoxyphenylporphyrin is with nitric oxide synthase, where it acts as a catalyst in the binding and activation of nitric oxide . Additionally, cobalt tetramethoxyphenylporphyrin has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates .

Cellular Effects

Cobalt tetramethoxyphenylporphyrin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and cellular defense mechanisms . In particular, cobalt tetramethoxyphenylporphyrin can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of cobalt tetramethoxyphenylporphyrin involves its ability to bind to specific biomolecules and modulate their activity. It acts as an electron donor or acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. For example, cobalt tetramethoxyphenylporphyrin can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate enzymes by stabilizing their active conformations and promoting catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the overall biochemical effects of cobalt tetramethoxyphenylporphyrin.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cobalt tetramethoxyphenylporphyrin can change over time due to its stability and degradation properties. Studies have shown that cobalt tetramethoxyphenylporphyrin is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to cobalt tetramethoxyphenylporphyrin can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular function .

Dosage Effects in Animal Models

The effects of cobalt tetramethoxyphenylporphyrin in animal models vary with different dosages. At low doses, cobalt tetramethoxyphenylporphyrin has been shown to enhance the activity of antioxidant enzymes and improve cellular defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of cobalt tetramethoxyphenylporphyrin are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

Cobalt tetramethoxyphenylporphyrin is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. It interacts with enzymes such as cytochrome P450 and nitric oxide synthase, influencing their activity and modulating metabolic flux . Additionally, cobalt tetramethoxyphenylporphyrin can affect the levels of metabolites involved in redox reactions, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, cobalt tetramethoxyphenylporphyrin is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, cobalt tetramethoxyphenylporphyrin can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . These interactions influence the localization and accumulation of cobalt tetramethoxyphenylporphyrin within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of cobalt tetramethoxyphenylporphyrin is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, cobalt tetramethoxyphenylporphyrin can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes. The specific localization of cobalt tetramethoxyphenylporphyrin within cells is critical for its biochemical activity and overall effects on cellular function.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cobalt tetramethoxyphenylporphyrin can be synthesized by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid . The reaction typically involves boiling the mixture to facilitate the formation of the cobalt complex. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for cobalt tetramethoxyphenylporphyrin are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cobalt tetramethoxyphenylporphyrin undergoes various chemical reactions, including:

Oxidation: It can act as an oxidation catalyst in the selective oxidation of amines.

Reduction: It is used in the reduction of protons or water to form hydrogen.

Substitution: The compound can participate in substitution reactions, where ligands on the cobalt center are replaced by other groups.

Common Reagents and Conditions

Common reagents used in reactions with cobalt tetramethoxyphenylporphyrin include:

Cobalt acetate: Used in the synthesis of the compound.

Acetic acid: Serves as a solvent and reactant in the preparation process.

Hydrogen: Involved in reduction reactions to produce hydrogen gas.

Major Products Formed

The major products formed from reactions involving cobalt tetramethoxyphenylporphyrin depend on the specific reaction conditions. For example, in oxidation reactions, the primary products are oxidized amines, while in reduction reactions, hydrogen gas is produced .

Vergleich Mit ähnlichen Verbindungen

Cobalt tetramethoxyphenylporphyrin can be compared with other similar compounds, such as:

Cobalt tetraphenylporphyrin: Similar in structure but lacks the methoxy groups, which can affect its solubility and reactivity.

Cobalt tetra(4-chlorophenyl)porphyrin: Contains chlorine substituents instead of methoxy groups, leading to different electronic properties and catalytic activities.

Cobalt tetra(4-carboxyphenyl)porphyrin: Features carboxyl groups that enhance its water solubility and make it suitable for aqueous-phase reactions.

Cobalt tetramethoxyphenylporphyrin is unique due to its methoxy substituents, which influence its solubility, electronic properties, and catalytic behavior. These characteristics make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

CAS-Nummer |

28903-71-1 |

|---|---|

Molekularformel |

C48H36CoN4O4 |

Molekulargewicht |

791.8 g/mol |

IUPAC-Name |

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |

InChI |

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |

InChI-Schlüssel |

QBCIMRXPMLWVML-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Thiophen-2-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B2524927.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2524933.png)

![8-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2524936.png)

![5-cyclopropyl-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1,2-oxazole-3-carboxamide](/img/structure/B2524942.png)

![2-[Methyl(pyrimidin-2-yl)amino]acetic acid](/img/structure/B2524943.png)

![3-(2H-1,3-benzodioxol-5-yl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2524944.png)

![2-methoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide](/img/structure/B2524948.png)

![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)